2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.272. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
A novel approach in the field of organic synthesis focuses on the solvent-free synthesis of pyrano[2,3-c]-pyrazoles, demonstrating an innovative method that could potentially involve compounds structurally related to 2-Methyl-5-(3-methylidenepiperidine-1-carbonyl)pyrazine. These compounds are obtained through a green synthesis route, highlighting the significance of environmentally friendly methods in chemical synthesis. This process underscores the broader utility of pyrazine derivatives in synthesizing complex molecules with potential applications in various scientific fields, including materials science and pharmaceuticals (Al-Matar et al., 2010).
Biological Activities
Research into tricyclic and tetracyclic thienopyridine derivatives, some of which share a structural similarity with this compound, has revealed significant antiarrhythmic activities. These findings suggest the potential of pyrazine derivatives in the development of new therapeutic agents for the treatment of arrhythmias. The synthetic pathways explored for these compounds offer insights into the design and synthesis of novel drugs with enhanced efficacy and safety profiles (Abdel-Hafez et al., 2009).
Ligand Synthesis and Coordination Chemistry
The development of pyrazoles with functionalized side chains introduces a new dimension to the application of pyrazine derivatives in coordination chemistry. These compounds, featuring varying alkyl and aryl substituents, serve as ligands in the creation of complex metal architectures. This research highlights the role of pyrazine derivatives in advancing the field of coordination chemistry, potentially leading to innovations in catalysis, molecular recognition, and the development of new materials (Grotjahn et al., 2002).
Corrosion Inhibition
An interesting application of pyrazine derivatives, such as 2-Methylpyrazine, is in the field of corrosion science. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption properties of these compounds on steel surfaces. This research suggests the potential of pyrazine derivatives as effective corrosion inhibitors, which could have significant implications for their use in industrial applications to protect metals from corrosion (Obot & Gasem, 2014).
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Related compounds have shown significant activity against mycobacterium tuberculosis with inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Properties
IUPAC Name |
(3-methylidenepiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-4-3-5-15(8-9)12(16)11-7-13-10(2)6-14-11/h6-7H,1,3-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCODQDUBFGULLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.